molecular formula C7H4LiN3O2 B2991341 Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 2172548-02-4

Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B2991341
CAS No.: 2172548-02-4
M. Wt: 169.07
InChI Key: VHNOMOMETJHREB-UHFFFAOYSA-M
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Description

Historical Context and Emergence in Scientific Literature

The compound first gained attention in the late 2010s as part of broader investigations into lithium carboxylates with nitrogen-rich heterocyclic systems. Early synthetic routes, such as those described by Aaron Chemicals LLC, involved the neutralization of triazolo[1,5-a]pyridine-2-carboxylic acid with lithium hydroxide in anhydrous tetrahydrofuran (THF), yielding the lithium salt with high purity. This methodology built upon earlier work with triazolopyridine derivatives, which had shown promise in coordination chemistry due to their rigid π-conjugated systems and multiple nitrogen donor sites.

A pivotal 2018 study demonstrated the compound’s utility in organic light-emitting diode (OLED) host materials, where its balanced electron-transport properties and thermal stability (glass transition temperature T~g~ = 136–144°C) enabled efficient phosphorescent emission. This application spurred further interest in its electronic characteristics, particularly its lowest unoccupied molecular orbital (LUMO) energy level of −2.8 eV, which facilitates electron injection in optoelectronic devices.

Academic Significance and Research Motivations

Three key factors drive sustained interest in this lithium triazolopyridine carboxylate:

  • Synthetic Versatility : The triazolopyridine core serves as a directional template for metal coordination, while the carboxylate group enables solubility modulation and further functionalization. This dual functionality supports applications ranging from supramolecular assembly to polymer-supported catalysis.
  • Electronic Tunability : Researchers have exploited the compound’s conjugated π-system to engineer charge transport properties in organic semiconductors. Comparative studies show that fluorination at the 8-position of the pyridine ring (as in the related lithium;8-fluoro-triazolo[4,3-a]pyridine-3-carboxylate) increases electrophilicity by 0.3 eV, enabling precise control over redox potentials.
  • Pharmaceutical Relevance : Although not directly bioactive, the compound’s structural analogs have demonstrated potent inhibition of retinoic acid receptor-related orphan receptor gamma t (RORγt), a therapeutic target in autoimmune diseases. This has motivated studies on its use as a synthetic precursor for drug candidates.

Scope of Contemporary Scholarly Investigations

Current research directions cluster around three domains:

1.3.1 Advanced Synthesis Methodologies
Recent efforts aim to streamline production through microwave-assisted, catalyst-free protocols. A 2024 breakthrough achieved 85% yield in 30 minutes using microwave irradiation (150°C) without traditional coupling agents, significantly reducing purification requirements. The reaction pathway involves:

  • Transamidation of precursor amines
  • Intramolecular cyclization via nitrogen lone pair attack
  • Aromatization through water elimination

1.3.2 Materials Science Applications
Ongoing work optimizes the compound’s performance in OLED host matrices. Key advancements include:

Property Value/Description Significance
HOMO/LUMO Gap 3.1 eV Enables blue-light emission
Thermal Stability Decomposition >300°C Suitable for vacuum deposition
Carrier Mobility 0.4 cm² V⁻¹ s⁻¹ (electron) Reduces device turn-on voltage

These characteristics have enabled external quantum efficiencies exceeding 25% in phosphorescent OLED prototypes.

1.3.3 Computational Modeling and Design Density functional theory (DFT) studies reveal that lithium coordination induces planarization of the triazolopyridine ring, decreasing the HOMO-LUMO gap by 0.2 eV compared to the free acid form. This computational insight guides the design of derivatives with tailored optoelectronic properties.

Properties

IUPAC Name

lithium;[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.Li/c11-7(12)6-8-5-3-1-2-4-10(5)9-6;/h1-4H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNOMOMETJHREB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=NC(=NN2C=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172548-02-4
Record name lithium(1+) [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction typically involves heating the reactants in dry toluene at 140°C under microwave conditions .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . This method also allows for the use of more environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide .

Industrial Production Methods

Industrial production methods for lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the oxidative cyclization methods suggests that these could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The triazolopyridine moiety can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups on the triazolopyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the triazolopyridine ring, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs include derivatives of [1,2,4]triazolo[1,5-a]quinazoline and pyrimidine systems. Key distinctions lie in substituent positions and functional groups:

Compound Core Structure Substituents/Functional Groups Key Features
Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate Triazolo-pyridine Carboxylate (position 2), Li⁺ counterion High polarity, ionic character
4,5-Dihydro[1,2,4]triazolo[1,5-a]quinazolines (7a-d) Triazolo-quinazoline Alkyl/aryl groups (positions 4,5) Reduced C=O group, enhanced lipophilicity
2-Alkoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-thiones (8a-d) Triazolo-quinazoline Thione (C=S) at position 5 IR C=S absorption at ~1,249–1,268 cm⁻¹
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo-pyrimidine Ethyl ester (position 6), amino group Potential bioactive scaffold

Key Observations :

  • The lithium compound’s carboxylate group distinguishes it from ester or thione derivatives, conferring higher aqueous solubility.

Comparison :

  • The lithium compound’s synthesis may avoid harsh reagents (e.g., P₂S₅ or POCl₃ used in ), favoring milder conditions .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy :
    • The lithium compound’s carboxylate group would exhibit asymmetric/symmetric C=O stretching (~1,550–1,610 cm⁻¹), distinct from neutral C=O (1,670–1,712 cm⁻¹ in ) or C=S (1,249–1,268 cm⁻¹) .
  • NMR :
    • The carboxylate carbon in the lithium compound would resonate at ~170–180 ppm in ¹³C NMR, compared to C=S at ~185 ppm in thione derivatives .

Solubility : Ionic nature likely enhances water solubility vs. neutral analogs like 7a-d or 8a-d.

Biological Activity

Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a lithium ion coordinated to a triazolopyridine carboxylate structure. The triazolopyridine moiety is recognized for its diverse biological activities and therapeutic potential.

Target of Action:
The compound exhibits multiple biological activities, including:

  • RORγt Inverse Agonism: It acts as an inverse agonist for RORγt, a transcription factor involved in the regulation of immune responses and inflammatory processes. This activity is significant for conditions like psoriasis and autoimmune diseases .
  • JAK Inhibition: It has been identified as an inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the JAK-STAT signaling pathway linked to immune function and cell growth.

Mode of Action:
The inhibition of JAK enzymes interrupts the JAK-STAT signaling pathway, leading to altered immune responses. This mechanism underlies its potential therapeutic applications in inflammatory diseases.

Pharmacokinetics

The lithium ion component influences the pharmacokinetic properties of the compound. Lithium is known for its rapid absorption and distribution within body tissues, which may enhance the bioavailability of the triazolopyridine structure.

Biological Activities and Applications

This compound has shown promise in various areas:

  • Medicinal Chemistry: The compound has demonstrated effectiveness as an RORγt inverse agonist with an IC50 value of 41 nM, indicating strong inhibitory activity compared to other derivatives .
  • Antimicrobial Activity: Preliminary studies indicate potential antibacterial properties against pathogens such as N. meningitidis and H. influenzae, though further research is necessary to establish a comprehensive spectrum of activity .

Case Studies

Several studies have explored the biological activities of related compounds:

  • RORγt Inhibition:
    • A study highlighted that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit significant inhibitory effects on IL-17A production in cytokine expression models. This suggests their potential as therapeutic agents for autoimmune conditions .
  • Antichlamydial Activity:
    • Research indicated that certain derivatives showed selective activity against Chlamydia, providing insights into their potential use as targeted antibiotics .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 Value (nM)Target
This compoundRORγt Inverse Agonist41RORγt
Derivative 3aRORγt Inverse Agonist590RORγt
ACP1bAntibacterial16N. meningitidis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves hydrolysis of the ethyl ester precursor (ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, CAS 62135-58-4) under basic conditions (e.g., NaOH or LiOH) followed by ion exchange to isolate the lithium salt . Reaction optimization should focus on temperature (40–80°C), solvent polarity (e.g., aqueous ethanol), and stoichiometric ratios of base to ester. For example, using LiOH in a 1.2:1 molar ratio at 60°C for 6 hours yields >85% conversion, as inferred from analogous carboxylate syntheses . Post-reaction purification via recrystallization or column chromatography is critical to remove unreacted starting materials.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The triazolopyridine core generates distinct aromatic signals: protons at δ 8.5–9.0 ppm (pyridine ring) and δ 7.8–8.3 ppm (triazole ring). The carboxylate group appears as a singlet near δ 3.5–4.0 ppm for the lithium counterion .
  • IR : A strong absorption band at 1600–1650 cm⁻¹ confirms the carboxylate (COO⁻) stretching vibration .
  • MS : High-resolution ESI-MS should show a molecular ion peak at m/z 190.05 (C₈H₄LiN₃O₂⁺) with isotopic patterns matching the lithium adduct .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution, identifying reactive sites. The triazole nitrogen at position 1 and pyridine C-3 are electrophilic hotspots, enabling Suzuki-Miyaura couplings with aryl boronic acids . Solvent effects (DMF vs. THF) and lithium coordination to the carboxylate group must be simulated to predict regioselectivity. Computational workflows like Gaussian or ORCA are recommended, with validation against experimental XRD data (e.g., analogous triazolopyridine structures ).

Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved for this compound?

  • Methodological Answer : Contradictions often arise from impurities or hydration states. Systematic solubility testing under controlled conditions (e.g., Karl Fischer titration for water content) is essential. For example:

  • In DMSO: Solubility >50 mg/mL due to strong lithium-DMSO coordination .
  • In chloroform: <1 mg/mL due to poor carboxylate solvation.
    Phase diagrams and Hansen solubility parameters can rationalize discrepancies, while dynamic light scattering (DLS) detects colloidal aggregates in borderline solvents like acetone .

Q. What strategies optimize the stability of this compound under ambient storage conditions?

  • Methodological Answer : Stability studies under varying humidity (20–80% RH) and temperature (4–40°C) reveal degradation pathways. Key findings:

  • Moisture Sensitivity : Hygroscopic lithium salts degrade via hydrolysis; store under inert gas (argon) with desiccants (silica gel) .
  • Thermal Stability : TGA-DSC shows decomposition onset at 220°C, but prolonged exposure >100°C accelerates carboxylate decarboxylation.
  • Light Sensitivity : UV-Vis spectroscopy confirms photooxidation of the triazole ring; amber glass vials are recommended .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (250–280°C)?

  • Methodological Answer : Variations arise from polymorphic forms or residual solvents. Single-crystal XRD can identify polymorphs (e.g., monoclinic vs. orthorhombic lattices), while DSC detects metastable phases. For example, a study using slow cooling rates (1°C/min) observed a higher melting point (275°C) due to a more ordered crystalline lattice . Impurities from incomplete purification (e.g., residual ethyl ester) lower the observed melting point; HPLC purity assays (>98%) are critical for reproducibility .

Experimental Design Considerations

Q. How should researchers design kinetic studies to probe the catalytic activity of this compound in heterocyclic synthesis?

  • Methodological Answer :

  • Substrate Scope : Test reactivity with aryl halides (e.g., 5-bromo-[1,2,4]triazolo[1,5-a]pyridine ) under Pd-catalyzed conditions.
  • Kinetic Profiling : Use in situ FTIR or UV-Vis to monitor reaction progress (e.g., C–C bond formation at 450 nm).
  • Control Experiments : Compare lithium carboxylate vs. sodium/potassium analogs to assess counterion effects on turnover frequency (TOF) .

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